(3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone
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Overview
Description
(3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a synthetic organic compound with the molecular formula C7H6BrF2NOS and a molecular weight of 270.09 g/mol . This compound is known for its unique chemical structure, which includes a bromophenyl group, a difluoromethyl group, and an imino-lambda6-sulfanone moiety. It has found applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with difluoromethyl sulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)(difluoromethyl)imino-lambda6-sulfanone: Similar structure but with a chlorine atom instead of bromine.
(3-fluorophenyl)(difluoromethyl)imino-lambda6-sulfanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
2361952-20-5 |
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Molecular Formula |
C7H6BrF2NOS |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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